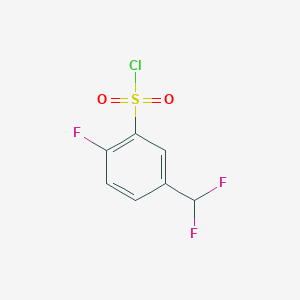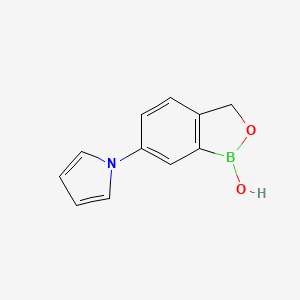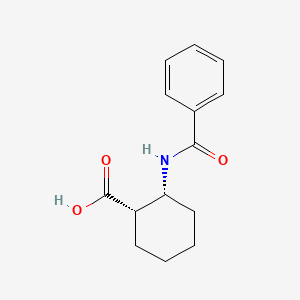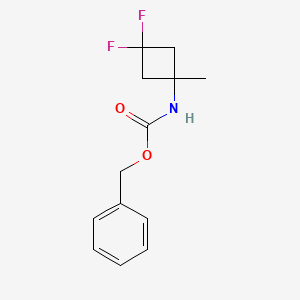
Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate synthesis involves various methodologies, including the efficient creation of carbamates from N-Boc-protected amines using cobalt catalysis, which allows for in situ generation of isocyanates and benzyl alcohols. This method has been proven to furnish benzyl carbamates in moderate to high yields under environmentally benign conditions, extending its applications towards potentially industrial processes (Li et al., 2019). Additionally, the use of photocyclization techniques and the Curtius rearrangement has been documented for the synthesis of various carbamate compounds, indicating the versatility and broad applicability of these methods in synthesizing complex molecules (Lu et al., 2011), (Jessup et al., 2003).
Molecular Structure Analysis The molecular structure of Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate and related compounds has been extensively studied using techniques such as FT-IR, FT-Raman, and UV–Visible spectroscopy, alongside DFT calculations. These studies provide insight into the vibrational and electronic properties of the molecules, contributing to a deeper understanding of their structural characteristics (Rao et al., 2016).
Chemical Reactions and Properties Carbamates undergo various chemical reactions, including photocyclization and Suzuki-Miyaura coupling, demonstrating the reactivity and functional versatility of these compounds. The ability to engage in diverse reactions makes carbamates valuable in synthetic chemistry for the development of pharmaceuticals and materials (Zhang et al., 2013).
Physical Properties Analysis While specific studies directly addressing the physical properties of Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate were not found, the general understanding of carbamates suggests that these properties are influenced by molecular structure, including aspects like solubility, melting point, and stability. The analysis of physical properties is crucial for the application and handling of these compounds in various scientific and industrial settings.
Chemical Properties Analysis The chemical properties of carbamates, including their reactivity towards nucleophiles and electrophiles, stability under different conditions, and susceptibility to hydrolysis, are significant for their utilization in synthetic organic chemistry and related fields. Studies on the synthesis and reactivity of carbamates provide valuable information for exploiting these chemical properties in the design and development of new compounds and materials (Pearson & Fang, 2000).
Wissenschaftliche Forschungsanwendungen
Applications in Catalysis
Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate has been utilized in catalytic processes. Notably, gold(I)-catalyzed dynamic kinetic enantioselective intramolecular hydroamination of allenes is an area where this compound has been applied. The treatment of a related compound, benzyl 6-methyl-2,2-diphenyl-4,5-octadienyl carbamate, with a catalytic mixture led to significant enantiomeric excesses, highlighting the potential of carbamates in asymmetric synthesis (Zhang, Bender, & Widenhoefer, 2007).
Advances in Synthesis Techniques
The compound has relevance in the development of eco-friendly synthesis methods. For instance, mechanochemical synthesis using 1,1′-Carbonyldiimidazole (CDI) as an acylation agent has been employed for preparing carbamates, providing a sustainable and potent method that enhances the reactivity of alcohol and carbamoyl-imidazole intermediates (Lanzillotto et al., 2015).
Contribution to Structural Chemistry
In structural chemistry, the diastereoselective synthesis of 6-functionalized 4-aryl-1,3-oxazinan-2-ones using halocyclocarbamation of benzyl N-(1-phenyl-3-butenyl)carbamates is a significant area. This method demonstrates the impact of the N-substituent on cyclocarbamations, leading to various diastereoselective outcomes (Mangelinckx et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-12(8-13(14,15)9-12)16-11(17)18-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAAJXRPZIWSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(F)F)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

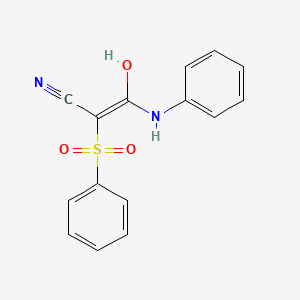
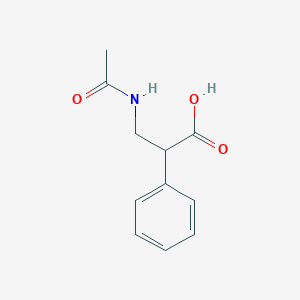
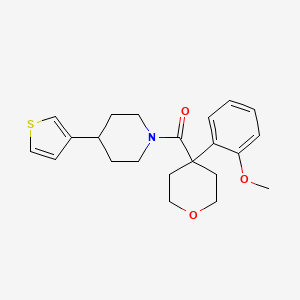
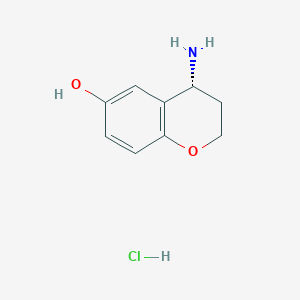
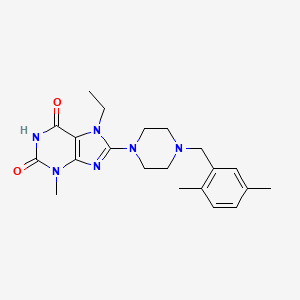
![(5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2498910.png)
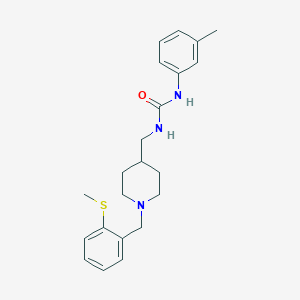
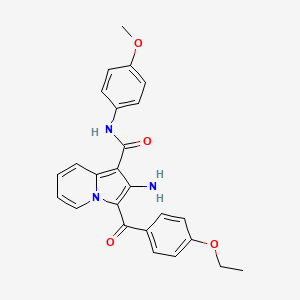
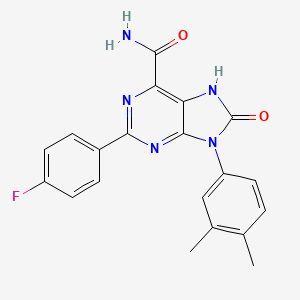
![2,4-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiazole-5-carboxamide](/img/structure/B2498915.png)
